molecular formula C6H3BrClNO2 B569137 4-Bromo-6-chloropicolinic acid CAS No. 1060805-66-4

4-Bromo-6-chloropicolinic acid

Cat. No. B569137
CAS RN: 1060805-66-4
M. Wt: 236.449
InChI Key: LURFXJAIIJVQFA-UHFFFAOYSA-N
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Description

4-Bromo-6-chloropicolinic acid is a chemical compound with the molecular formula C6H3BrClNO2 . It has a molecular weight of 236.45 . It is a solid substance stored at temperatures between 2-8°C in an inert atmosphere .


Synthesis Analysis

The synthesis of this compound involves a multi-step reaction . The first step involves the use of phosphorus (V) oxybromide and N,N-dimethyl-formamide at 120°C for 3 hours, followed by cooling with ice . The second step involves the use of trichlorophosphate and N,N-dimethyl-formamide at 120°C for 8 hours, again followed by cooling with ice . The final step involves the use of potassium permanganate, sodium hydroxide, and water at reflux for 8 hours . The yield of the final product, 4-bromo-6-chloropyridine-2-carboxylic acid, was found to be 83% .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H3BrClNO2/c7-3-1-4(6(10)11)9-5(8)2-3/h1-2H,(H,10,11) . The compound consists of 11 heavy atoms and 6 aromatic heavy atoms .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 236.45 . The compound has a molar refractivity of 43.91 . It has a Log Po/w (iLOGP) of 1.3 . The compound is soluble, with a solubility of 0.316 mg/ml .

Scientific Research Applications

Photoreactivity Studies

  • 4-Bromo-6-chloropicolinic acid has been a subject of interest in photoreactivity studies. For instance, Rollet and Richard (2006) investigated the reactivity of halides with triplets of 6-chloropicolinic acid and discovered that Br(-) traps the triplets of 6-chloropicolinic acid, indicating significant photochemical behavior and providing insights into the photophysical properties of halogenated picolinic acids (Rollet & Richard, 2006).

Electrochemical Studies

  • The electroreduction of 6-chloropicolinic acid on mercury electrodes has been explored by Corredor and Mellado (2006). Their study details the reduction behavior of 6-chloropicolinic acid, contributing to our understanding of its electrochemical properties and potential applications in electrochemical synthesis or analysis (Corredor & Mellado, 2006).

Bromination and Complex Formation

  • Research by Willett (2001) delved into the bromination of chloroaniline, leading to the formation of compounds involving brominated cations. This study demonstrates the chemical reactivity of brominated compounds and the potential for forming complex structures with industrial and pharmaceutical relevance (Willett, 2001).

Electrocatalytic Dechlorination

  • The electrocatalytic dechlorination of chloropicolinic acid mixtures, a process crucial for waste management and environmental remediation, was examined by Hong-xing et al. (2016). Their work provides valuable insights into the dechlorination processes of chloropicolinic acids, which is crucial for understanding the environmental impact and treatment of these compounds (Hong-xing et al., 2016).

Supramolecular Chemistry

  • The study by Xu and Zhao (2011) on the formation of a clathrate compound involving 4-bromo-3-methylanilinium perchlorate and 18-crown-6 highlights the potential of this compound in forming structurally interesting and potentially functional supramolecular assemblies (Xu & Zhao, 2011).

Herbicide Adsorption and Separation

  • Prado et al. (2004) explored the adsorption and separation behavior of the herbicide picloram, a derivative of picolinic acid, on silica gel. This research contributes to our understanding of the environmental behavior and treatment of herbicides related to picolinic acid (Prado, Airoldi, & Tosta, 2004).

Safety and Hazards

The compound is classified as a warning under the GHS classification . It has hazard statements H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261 and P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray and to rinse cautiously with water in case of contact with eyes .

properties

IUPAC Name

4-bromo-6-chloropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO2/c7-3-1-4(6(10)11)9-5(8)2-3/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURFXJAIIJVQFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(=O)O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70704407
Record name 4-Bromo-6-chloropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1060805-66-4
Record name 4-Bromo-6-chloropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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